3-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of chlorine, chloromethyl, and trifluoromethyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves the chlorination of 3-methyl-5-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient heat transfer, resulting in consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyridine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines with different functional groups.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Reduced pyridine derivatives with altered functional groups are obtained.
Scientific Research Applications
3-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and as a building block for drug discovery.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of electronegative chlorine and trifluoromethyl groups enhances its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-methyl-2-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways. The compound’s ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes.
Properties
Molecular Formula |
C7H4Cl2F3N |
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Molecular Weight |
230.01 g/mol |
IUPAC Name |
3-chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-1-4-2-13-3-5(9)6(4)7(10,11)12/h2-3H,1H2 |
InChI Key |
BLOCVWLXNHAQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)CCl |
Origin of Product |
United States |
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